2,6-Dichloro-1,8-naphthyridine

説明

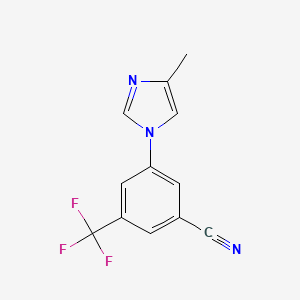

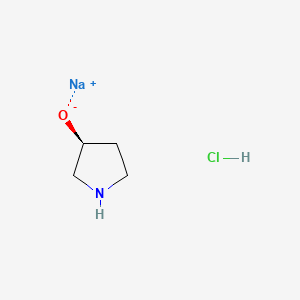

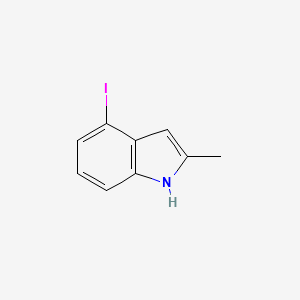

2,6-Dichloro-1,8-naphthyridine is a compound with the molecular formula C8H4Cl2N2 . It is a type of naphthyridine, a class of heterocyclic compounds that contain a fused system of two pyridine rings . The compound has a molecular weight of 199.03 g/mol .

Synthesis Analysis

The synthesis of naphthyridine derivatives, including 2,6-Dichloro-1,8-naphthyridine, has been a subject of research. An efficient route to synthesize the heteroaryl-substituted 1,8-naphthyridine derivatives was described . Another study discussed the synthesis of 1,8-naphthyridines via multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis

The molecular structure of 2,6-Dichloro-1,8-naphthyridine includes two chlorine atoms and two nitrogen atoms in its structure . The InChI code for the compound isInChI=1S/C8H4Cl2N2/c9-6-3-5-1-2-7 (10)12-8 (5)11-4-6/h1-4H . Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, 2,7-Diaryl- and 2,7-dialkenyl-1,8-naphthyridines were prepared in high yields by Suzuki-Miyaura reactions of 2,7-dichloro-1,8-naphthyridines .Physical And Chemical Properties Analysis

The compound has several computed properties. It has a molecular weight of 199.03 g/mol, an XLogP3-AA of 3, and a topological polar surface area of 25.8 Ų . It has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds . Its exact mass and monoisotopic mass are both 197.9751535 g/mol .科学的研究の応用

Medicinal Chemistry

1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities . They are used in the treatment of bacterial infections . Gemifloxacin, a compound containing a 1,8-naphthyridine core, has reached the drug market . The methods of application or experimental procedures involve the synthesis of 1,8-naphthyridines through multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction .

Materials Science

1,8-Naphthyridines are used as components of light-emitting diodes and dye-sensitized solar cells . They also find use as molecular sensors or in self-assembly host–guest systems . The methods of application or experimental procedures involve the synthesis of 1,8-naphthyridines through various chemical reactions .

Biochemistry

2,8-Dichloro-7-nitro-1,5-naphthyridine, a related compound, has been used as a probe to study DNA binding and intercalation. The methods of application or experimental procedures involve the use of this compound as a fluorescent probe.

Environmental Science

2,8-Dichloro-7-nitro-1,5-naphthyridine has been used as a fluorescent probe to detect heavy metal ions in water. The methods of application or experimental procedures involve the use of this compound as a fluorescent probe.

Antihypertensive and Antiarrhythmic Applications

Substituted 1,8-naphthyridine compounds are used as antihypertensives and antiarrhythmics . These compounds help in the treatment of high blood pressure and irregular heart rhythms .

Herbicide Safeners and Immunostimulants

1,8-Naphthyridines are also used as herbicide safeners and immunostimulants . As herbicide safeners, they protect crops from the damaging effects of herbicides. As immunostimulants, they boost the immune system’s response to fight off diseases .

Anticancer Applications

1,6-Naphthyridines, a related class of compounds, have a variety of applications such as anticancer , anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .

Ligands in Coordination Chemistry

1,8-Naphthyridines are used as ligands in coordination chemistry . They can bind to metal ions to form complexes, which have applications in various fields such as catalysis, materials science, and medicinal chemistry .

Components of Light-Emitting Diodes and Dye-Sensitized Solar Cells

1,8-Naphthyridines are used as components of light-emitting diodes and dye-sensitized solar cells . They contribute to the performance of these devices by influencing their electronic properties .

Molecular Sensors

1,8-Naphthyridines are used as molecular sensors . They can detect the presence of certain molecules or ions based on changes in their physical or chemical properties .

Self-Assembly Host–Guest Systems

1,8-Naphthyridines are used in self-assembly host–guest systems . These are systems in which molecules (the guests) are encapsulated within other molecules (the hosts) through non-covalent interactions .

Safety And Hazards

将来の方向性

Naphthyridines, including 2,6-Dichloro-1,8-naphthyridine, have a wide range of activity, making them a fascinating object of research with prospects for use in therapeutic purposes . Future research could focus on the synthesis of new derivatives and exploring this scaffold for other possible biological activities .

特性

IUPAC Name |

2,6-dichloro-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-6-3-5-1-2-7(10)12-8(5)11-4-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHTSXPVKNKHVDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=NC=C(C=C21)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716728 | |

| Record name | 2,6-Dichloro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-1,8-naphthyridine | |

CAS RN |

1260898-43-8 | |

| Record name | 2,6-Dichloro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3,3-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B580751.png)

![1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B580756.png)